

An In-depth Technical Guide to 3H-Indole-2-carbaldehyde: Synthesis and Characterization

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Compound of Interest

Compound Name: 3h-Indole-2-carbaldehyde

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Abstract

This technical guide provides a comprehensive overview of **3H-Indole-2-carbaldehyde**, a less common tautomer of 3-hydroxy-1H-indole-2-carbaldehyde. Due to its potential role as a reactive intermediate and its structural interest, this molecule is of significance to researchers in medicinal chemistry and organic synthesis. This document consolidates the limited available information on its synthesis and characterization, supplemented with data from closely related and more stable indole-carbaldehyde isomers to provide a predictive framework. Detailed hypothetical synthetic protocols and expected characterization data are presented to guide future research efforts.

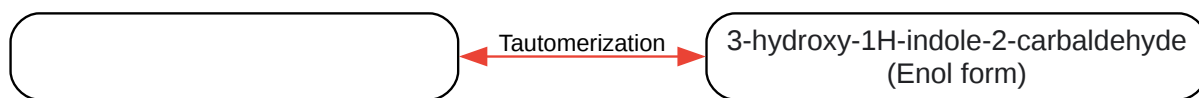
Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. While indole-3-carbaldehyde is a well-studied and commercially available building block, its isomer, **3H-Indole-2-carbaldehyde**, and specifically its 3-oxo tautomer, remains a more elusive target. The inherent reactivity and potential for tautomerization make its isolation and characterization challenging. This guide aims to provide a detailed resource for researchers interested in the synthesis and properties of this intriguing molecule.

Nomenclature Note: The target molecule is systematically named 3-oxo-**3H-indole-2-carbaldehyde** and is registered under CAS number 90483-94-6.[1] It exists in tautomeric equilibrium with 3-hydroxy-1H-indole-2-carbaldehyde.

Tautomerism and Stability

The primary challenge in working with **3H-Indole-2-carbaldehyde** is its tautomeric relationship with the potentially more stable enol form, 3-hydroxy-1H-indole-2-carbaldehyde. The equilibrium between these two forms is influenced by factors such as solvent polarity and pH. Understanding and controlling this equilibrium is critical for any synthetic or analytical endeavor.



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Caption: Tautomeric equilibrium of 3-oxo-**3H-indole-2-carbaldehyde**.

Synthesis Strategies

Direct and selective synthesis of 3-oxo-**3H-indole-2-carbaldehyde** has not been extensively reported in the literature. However, analogous synthetic routes for related indole-2-carbaldehydes can be adapted. A plausible approach involves the oxidation of a suitable precursor, such as 3-hydroxy-2-methyl-1H-indole, followed by formylation, or the direct oxidation of 3-hydroxy-1H-indole-2-methanol.

Hypothetical Experimental Protocol: Oxidation of 3-Hydroxy-1H-indole-2-methanol

This proposed method is based on the oxidation of hydroxymethylindoles to their corresponding aldehydes.

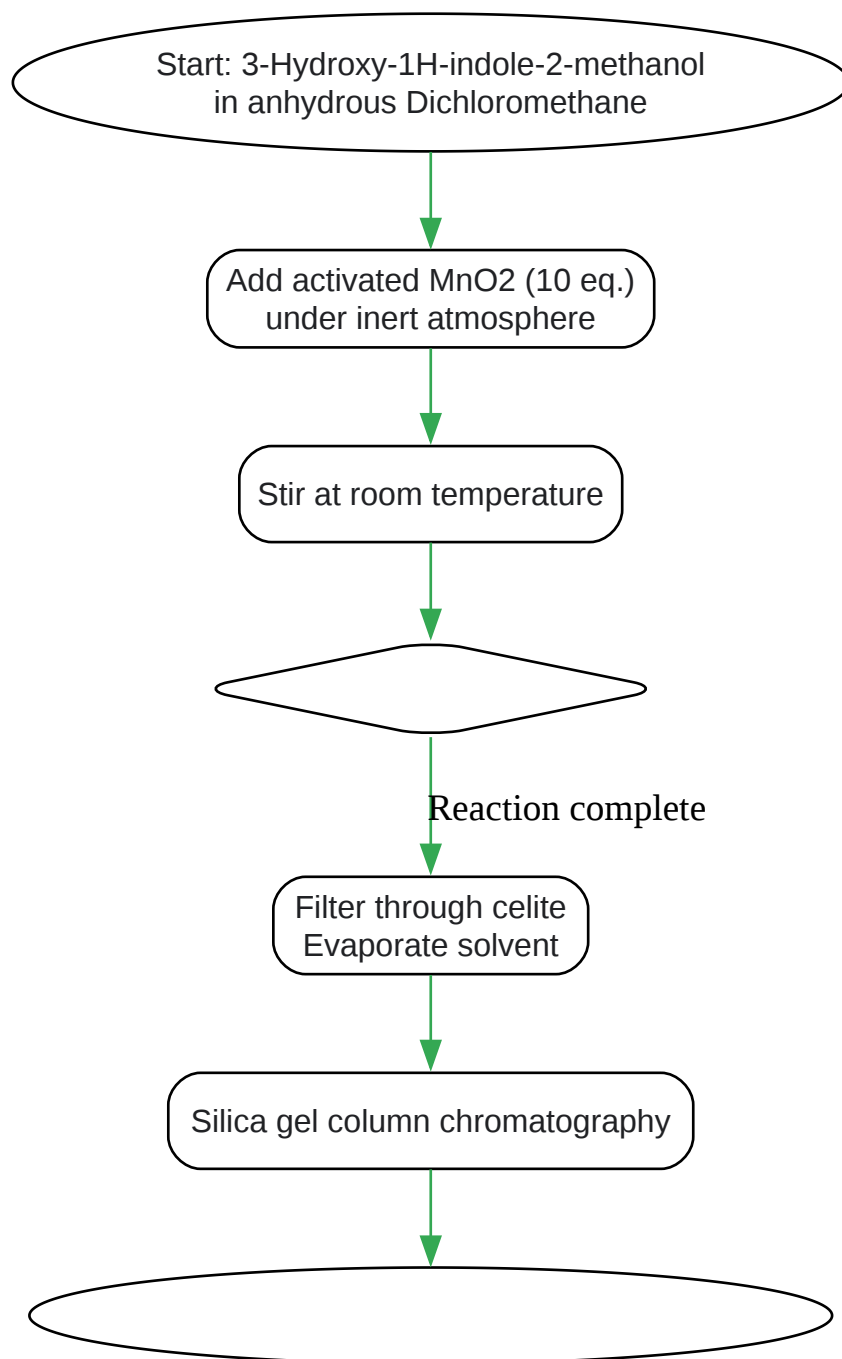
Materials:

- 3-Hydroxy-1H-indole-2-methanol
- Manganese dioxide (activated)

- Dichloromethane (anhydrous)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions
- Silica gel for column chromatography
- Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- To a stirred solution of 3-hydroxy-1H-indole-2-methanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add activated manganese dioxide (10 equivalents).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
- Wash the celite pad with dichloromethane.
- Combine the organic filtrates and evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield 3-oxo-**3H-indole-2-carbaldehyde**.



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Caption: Hypothetical synthesis workflow for 3-oxo-**3H-indole-2-carbaldehyde**.

Characterization

Due to the lack of specific published data for 3-oxo-**3H-indole-2-carbaldehyde**, the following tables provide characterization data for the closely related and more stable isomers, indole-2-

carbaldehyde and indole-3-carbaldehyde. This information serves as a valuable reference for predicting the spectral properties of the target compound.

Physical and Spectroscopic Data of Indole-2-carbaldehyde

Property	Value
Molecular Formula	C ₉ H ₇ NO
Molecular Weight	145.16 g/mol
Appearance	Solid
Melting Point	138-142 °C
¹ H NMR (Solvent)	Chemical Shift (δ ppm)
(CDCl ₃)	Varies with substitution, aldehyde proton typically > 9.5 ppm
¹³ C NMR (Solvent)	Chemical Shift (δ ppm)
(CDCl ₃)	Aldehyde carbon typically > 180 ppm
IR (cm ⁻¹)	Assignment
~1650-1700	C=O stretch
~3100-3300	N-H stretch

Physical and Spectroscopic Data of Indole-3-carbaldehyde

Property	Value
Molecular Formula	C ₉ H ₇ NO[2][3]
Molecular Weight	145.16 g/mol [2]
Appearance	Tan powder
Melting Point	193-199 °C[4]

¹ H NMR (DMSO-d ₆)	Chemical Shift (δ ppm)
12.14 (1H, broad)	N-H
9.95 (1H, s)	CHO
8.30-8.09 (2H, m)	Ar-H
7.56-7.20 (3H, m)	Ar-H

Reference:[5]

¹³ C NMR (DMSO-d ₆)	Chemical Shift (δ ppm)
185.34	C=O
138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80	Aromatic C

Reference:[5]

IR (cm ⁻¹)	Assignment
1639-1681	C=O stretch[6]
3200-3450	N-H stretch[6]

Mass Spectrometry (EI)	m/z
145 (M ⁺)	Molecular Ion
116, 89	Major Fragments

Reference:[2]

Conclusion

3H-Indole-2-carbaldehyde represents a challenging yet potentially rewarding synthetic target. While direct experimental data remains limited, this guide provides a foundational understanding of its properties through the lens of its tautomeric nature and comparison with its more stable isomers. The proposed synthetic strategy and compiled characterization data for related compounds offer a starting point for researchers aiming to explore the chemistry and biological activity of this unique indole derivative. Further investigation into the synthesis and isolation of 3-oxo-**3H-indole-2-carbaldehyde** is warranted to unlock its full potential in drug discovery and materials science.

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